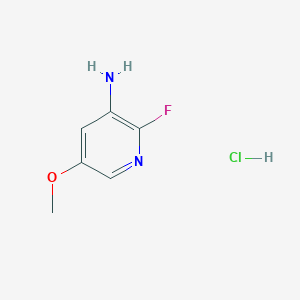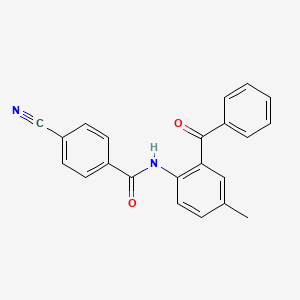
N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide, commonly known as BML-210, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This compound belongs to the class of benzamides, which are known for their diverse pharmacological activities. BML-210 has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide has been explored in the synthesis of novel aromatic polyimides. These polymers exhibit solubility in common organic solvents and demonstrate high thermal stability, with degradation temperatures ranging from 240°C to 550°C, and glass transition temperatures between 168°C and 254°C. This research opens pathways for developing advanced materials with potential applications in electronics and aerospace industries due to their excellent thermal and chemical resistance properties (Butt et al., 2005).
Antimicrobial Activity
The compound has shown relevance in the development of fluorobenzamides containing thiazole and thiazolidine derivatives as antimicrobial agents. Specifically, its fluorinated derivatives demonstrate potent antimicrobial activity against various bacterial and fungal strains, highlighting its potential in addressing antibiotic resistance issues (Desai et al., 2013).
Anticancer Research
In anticancer research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit human liver cancer cell proliferation and proteasome activity. This research signifies its potential role in cancer therapy, especially in the development of novel proteasome inhibitors that can induce cytostatic effects in cancer cells (Yan et al., 2015).
Catalyst Design
The compound has been utilized in the design of specific catalysts for organic reactions, demonstrating enzyme-like specificity and efficiency. This application is crucial in the field of green chemistry, where the development of efficient and selective catalysts is essential for sustainable chemical processes (Morihara et al., 1988).
Drug Discovery and Pharmacology
This compound derivatives have been explored as potent histone deacetylase inhibitors, showing significant potential in cancer treatment by modulating gene expression through epigenetic mechanisms. This research highlights its application in the discovery of novel therapeutic agents for treating various diseases, including cancer (Rodrigues et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-15-7-12-20(19(13-15)21(25)17-5-3-2-4-6-17)24-22(26)18-10-8-16(14-23)9-11-18/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOYMQPGGJWKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


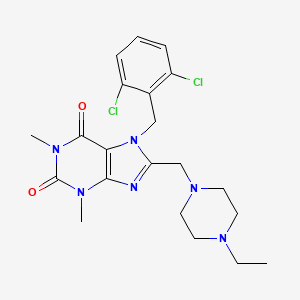
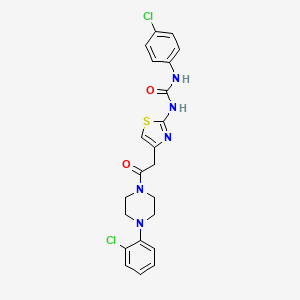
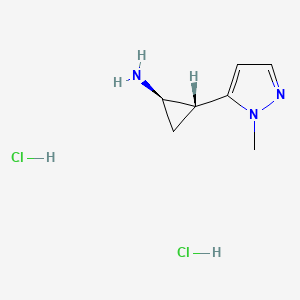
![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2986309.png)

![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)
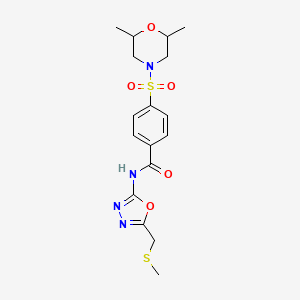
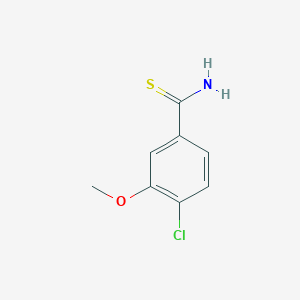
![N-(2-ethoxyphenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2986319.png)
![5-methyl-2-phenyl-7-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986320.png)
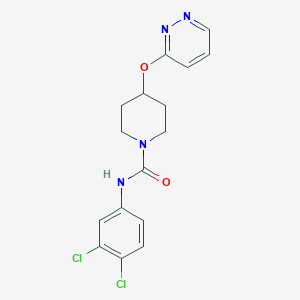
![{4-[(3,4-Dimethylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2986324.png)
